2-[(2-Chlorophenyl)methyl]azepane
CAS No.: 68841-13-4
Cat. No.: VC3914029
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Chlorophenyl)methyl]azepane - 68841-13-4](/images/structure/VC3914029.png)
Specification
CAS No. | 68841-13-4 |
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Molecular Formula | C13H18ClN |
Molecular Weight | 223.74 g/mol |
IUPAC Name | 2-[(2-chlorophenyl)methyl]azepane |
Standard InChI | InChI=1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2 |
Standard InChI Key | FPHRGKMQZIWWQQ-UHFFFAOYSA-N |
SMILES | C1CCC(NCC1)CC2=CC=CC=C2Cl |
Canonical SMILES | C1CCC(NCC1)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Characterization
The structure of 2-[(2-Chlorophenyl)methyl]azepane consists of an azepane ring (a saturated seven-membered amine) with a 2-chlorobenzyl substituent at the second position. Key structural features include:
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Molecular formula:
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Stereochemistry: Available data suggest the compound is typically synthesized as a racemic mixture, though enantioselective routes may exist .
Spectroscopic Data:
The compound’s lipophilicity, inferred from analogs, is notable, with predicted logP values exceeding 3.6, indicating high membrane permeability .
Synthesis and Optimization
Key Synthetic Routes
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Alkylation of Azepane:
Reaction of azepane with 2-chlorobenzyl halides (e.g., bromide or chloride) in the presence of a base (e.g., or ) yields the target compound. This method parallels the synthesis of related azepane derivatives . -
Reductive Amination:
Condensation of 2-chlorobenzaldehyde with azepane followed by reduction using agents like or provides an alternative route .
Optimization Challenges:
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Steric hindrance from the bulky benzyl group may reduce reaction efficiency.
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Purification often requires chromatography due to byproduct formation .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 223.74 g/mol | |
logP (Predicted) | 3.6 | |
Hydrogen Bond Acceptors | 1 | |
Polar Surface Area | 4.91 Ų | |
Solubility | Low aqueous solubility |
The compound’s low polar surface area and high logP suggest favorable blood-brain barrier penetration, a trait valuable in CNS drug development .
Biological Activity and Applications
Enzyme Inhibition
Compounds with chlorophenyl-azepane motifs have shown inhibitory activity against enzymes such as lysine-specific demethylases (LSD1), which are implicated in cancer progression. For example, N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide (a derivative) demonstrated sub-micromolar inhibition in preclinical models.
Neuropharmacology
The azepane core is common in neuroactive compounds. Derivatives modulate GABA receptors and monoamine transporters, suggesting potential applications in anxiety or depression therapies .
Comparison with Structural Analogs
Compound | Substituent | logP | Bioactivity |
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2-[(4-Chlorophenyl)methyl]azepane | 4-Cl benzyl | 3.5 | Lower antimicrobial |
2-[(2-Fluorophenyl)methyl]azepane | 2-F benzyl | 3.2 | Enhanced CNS penetration |
2-[(2-Bromophenyl)methyl]azepane | 2-Br benzyl | 4.1 | Higher cytotoxicity |
The 2-chloro substitution enhances lipophilicity and steric bulk compared to para-substituted analogs, potentially improving target binding .
Future Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolic stability.
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Target Identification: Use computational docking to predict protein targets.
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Analog Development: Explore substituents (e.g., methoxy, nitro) to optimize activity.
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